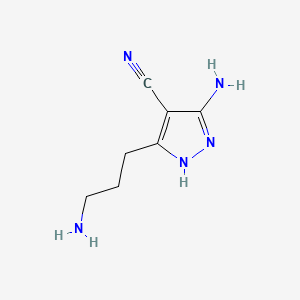
6-Bromochromone-3-carboxylic acid
Descripción general
Descripción
6-Bromochromone-3-carboxylic acid (6-BCA) is a chromone derivative that has been studied extensively in the scientific community due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry. 6-BCA has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and antifungal effects. Furthermore, 6-BCA has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Bromochromone-3-carboxylic acid has been a subject of interest in various synthetic and chemical studies. For instance, Cagide et al. (2019) developed an optimized microwave-assisted process for synthesizing this compound with a high yield of 87%, demonstrating its potential for efficient production in chemical research (Cagide, Oliveira, Reis, & Borges, 2019). Another study by Ellis and Thomas (1973) explored the bromination of chromones with dibromoisocyanuric acid, leading to derivatives including 6-bromochromone, which underscores its significance in chemical transformations (Ellis & Thomas, 1973).
Applications in Organic Chemistry
This compound serves as a versatile component in organic synthesis. For example, Terzidis et al. (2008) demonstrated its use in Michael reactions with dimethyl acetonedicarboxylate, leading to the synthesis of various functionalized compounds (Terzidis, Tsoleridis, Stephanidou-Stephanatou, Terzis, Raptopoulou, & Psycharis, 2008). Moreover, Russell et al. (2010) described the synthesis of a photolabile protecting group for carboxylic acids using a bromide derivative, highlighting the compound's utility in photochemistry (Russell, Ragoussi, Ramalho, Wharton, Carteau, Bassani, & Snaith, 2010).
Photophysical and Photochemical Studies
This compound has also been involved in studies focused on photophysical and photochemical properties. Ibrahim et al. (2016) investigated the compound's role in the synthesis and photosensitivity characterization of BOCTTX, a derivative with potential in optoelectronic sensor applications (Ibrahim, Farag, Roushdy, & El-Gohary, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
6-bromo-4-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)9(12)7(4-15-8)10(13)14/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTWNMVKNJSGMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373617 | |
| Record name | 6-Bromochromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51085-91-7 | |
| Record name | 6-Bromochromone-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromochromone-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)



![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)




